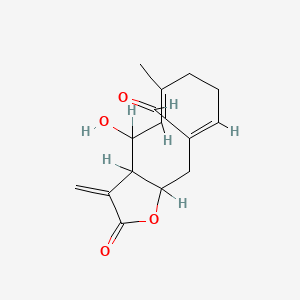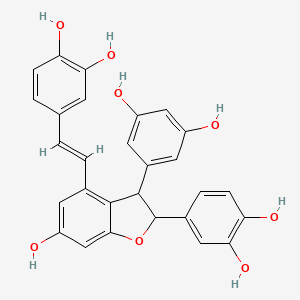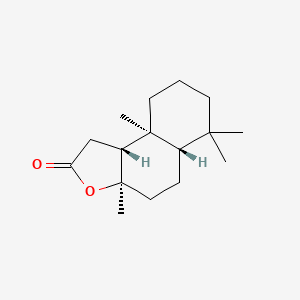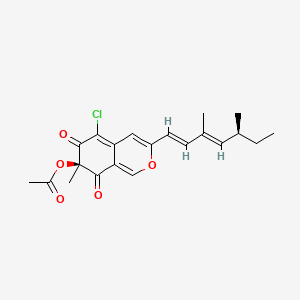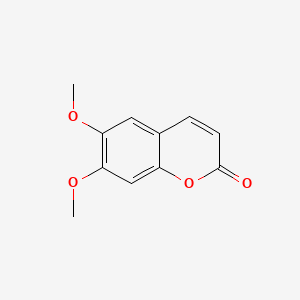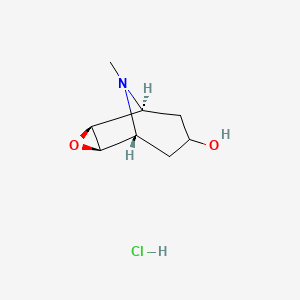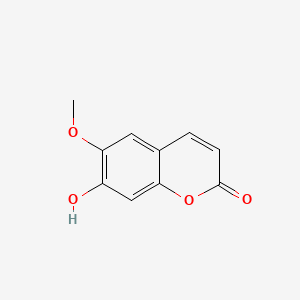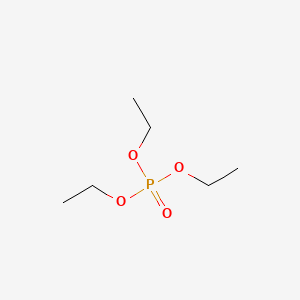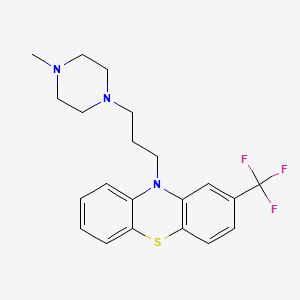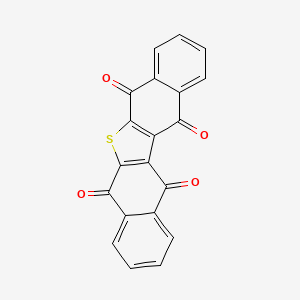
Seriniquinone
Vue d'ensemble
Description
Seriniquinone is a natural quinone isolated from a marine bacterium of the genus Serinicoccus . It has been characterized by its selective activity in melanoma cell lines, marked by its modulation of human dermcidin and induction of autophagy and apoptosis .
Synthesis Analysis
While the exact synthesis process of Seriniquinone is not detailed in the search results, it is known that it is a secondary metabolite produced by the marine bacterium of the genus Serinicoccus . The lack of solubility of Seriniquinone in both organic and aqueous media has complicated its preclinical evaluation. In response, analogues with improved solubility, cytotoxicity, and tumor selectivity have been developed .Chemical Reactions Analysis
The first investigation of the gas-phase chemistry fragmentation reactions of Seriniquinone in electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been reported . This is expected to be further applied in pharmacokinetics and metabolism studies.Physical And Chemical Properties Analysis
Seriniquinone is a solid compound with a yellow color . It has a molecular weight of 344.34 and an empirical formula of C20H8O4S . It has poor solubility in both organic and aqueous media .Applications De Recherche Scientifique
- Specific Scientific Field : Biomedical Sciences, Pharmacology, Oncology .
- Summary of the Application : Seriniquinone, isolated from the marine bacteria Serinicoccus sp., has been characterized by its selective activity in melanoma cell lines. It modulates human dermcidin and induces autophagy and apoptosis . It has shown remarkable in vitro activity against a diversity of cancer cell lines in the US National Cancer Institute 60-cell line screening .
- Methods of Application or Experimental Procedures : The activity of Seriniquinone and its analogue SQ2 were compared in SK-MEL-28 and SK-MEL-147 cell lines, carrying the top melanoma-associated mutations, BRAF V600E and NRAS Q61R, respectively . Basal expression of key genes associated with autophagy and apoptosis were quantified by qPCR .
- Results or Outcomes : The studies showed that SQ1 and SQ2 demonstrated comparable activity and modulation of dermcidin expression . Autophagy inhibition sensitized BRAF mutants to SQ1 and SQ2, whereas the opposite happened to NRAS mutants .
Orientations Futures
Propriétés
IUPAC Name |
12-thiapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8O4S/c21-15-9-5-1-3-7-11(9)17(23)19-13(15)14-16(22)10-6-2-4-8-12(10)18(24)20(14)25-19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUWIMAXHCTYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=C3C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Seriniquinone | |
CAS RN |
22200-69-7 | |
| Record name | Seriniquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022200697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



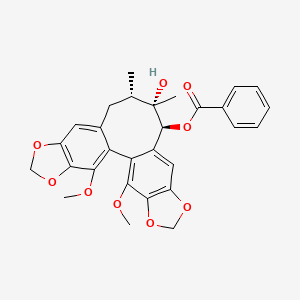
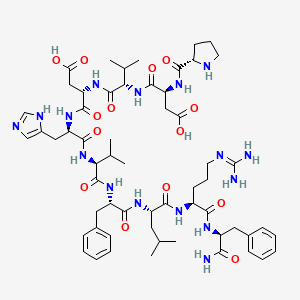
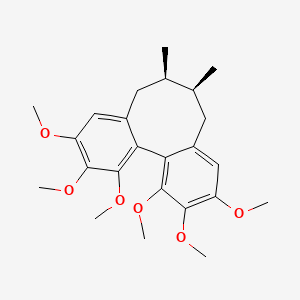
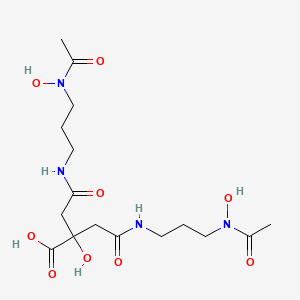
![(41S,6aS,6a1R,14aS)-6,6a,13,14-tetrahydro-3H,41H,5H-6a1,14a-ethano[1,3]dioxolo[4',5':5,6]indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-13-ol](/img/structure/B1681559.png)
